molecular formula C5H12N2 B2831784 (3R)-pyrrolidin-3-ylmethanamine CAS No. 922492-65-7

(3R)-pyrrolidin-3-ylmethanamine

Cat. No. B2831784
CAS RN: 922492-65-7
M. Wt: 100.165
InChI Key: OQCUGPQOZNYIMV-RXMQYKEDSA-N
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Description

(3R)-pyrrolidin-3-ylmethanamine, also known as (R)-(-)-1-amino-3-pyrrolidinemethanol or (R)-(-)-1-APM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral amine that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (3R)-pyrrolidin-3-ylmethanamine is not fully understood. However, it is believed to act as an agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. The compound may also modulate the activity of other neurotransmitter systems such as glutamate and dopamine.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain perception in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (3R)-pyrrolidin-3-ylmethanamine in lab experiments include its chiral nature, which makes it a useful building block for the synthesis of pharmaceuticals. The compound also has anti-inflammatory, analgesic, and neuroprotective properties, making it a useful tool for studying these physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several potential future directions for the study of (3R)-pyrrolidin-3-ylmethanamine. One direction is the further investigation of its mechanism of action and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of the compound's potential use as a building block for the synthesis of novel pharmaceuticals. Finally, the development of safer and more efficient methods for synthesizing this compound could also be a potential future direction.
Conclusion
In conclusion, this compound is a chiral amine that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for the study of this compound.

Synthesis Methods

(3R)-pyrrolidin-3-ylmethanamine can be synthesized using various methods. One of the most common methods is the reduction of pyrrolidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of pyrrolidine using formaldehyde and a reducing agent. The chiral amine can also be synthesized using enzymatic resolution or asymmetric synthesis methods.

Scientific Research Applications

(3R)-pyrrolidin-3-ylmethanamine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders. Additionally, this compound has been used as a chiral building block in the synthesis of various pharmaceuticals.

properties

IUPAC Name

[(3R)-pyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCUGPQOZNYIMV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922492-65-7
Record name (3R)-pyrrolidin-3-ylmethanamine
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